(E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(7-6-15-5-3-9-22-15)18-13-10-17-19(11-13)12-14-4-1-2-8-21-14/h3,5-7,9-11,14H,1-2,4,8,12H2,(H,18,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGMRDWWPXOTN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-function relationships, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Tetrahydropyran moiety : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Pyrazole ring : Known for its bioactivity, particularly in inhibiting various enzymes and receptors.
- Thiophene group : Enhances electronic properties and may contribute to the compound's overall reactivity.
Research indicates that (E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide interacts with specific molecular targets within cells. Notably:
- Inhibition of DNA Gyrase : Similar pyrazole derivatives have shown significant inhibition of DNA gyrase B, a crucial enzyme for bacterial DNA replication, with IC50 values comparable to established antibiotics like ciprofloxacin .
- Anticancer Activity : The compound has been evaluated for its ability to inhibit ALK5 autophosphorylation, which is linked to cancer progression. For instance, a related compound exhibited an IC50 of 25 nM in cellular assays .
Biological Activity Data
Case Studies
- Antimicrobial Studies : A series of pyrazole-based compounds were synthesized and tested for their antimicrobial properties against various pathogens. The results showed broad-spectrum activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
- Anticancer Research : In vivo studies using CT26 xenograft models demonstrated that a related compound significantly inhibited tumor growth without notable toxicity at doses of 30 mg/kg .
- In Silico Studies : Computational analyses have been conducted to predict the binding affinities and interactions of the compound with various biological targets, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The following table summarizes key structural differences and similarities between the target compound and related molecules:
Key Observations:
Substituent Position and Bioactivity:
- The thiophen-2-yl group in the target compound (vs. thiophen-3-yl in ) may alter electronic properties and binding affinity due to differences in sulfur atom orientation .
- The tetrahydro-2H-pyran-2-yl)methyl group enhances solubility compared to phenyl or nitro-substituted analogs, as seen in .
Functional Group Influence: Acrylamide vs.
Structural Characterization
- X-ray crystallography (using SHELXL ) confirms the (E)-configuration of acrylamide derivatives, as seen in . Hydrogen-bonding networks (e.g., N–H···O/S interactions) stabilize crystal packing, which may correlate with solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
